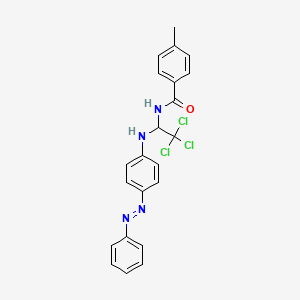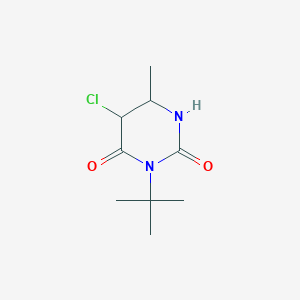![molecular formula C13H16Cl4NO4P B11987368 Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate](/img/structure/B11987368.png)
Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate is a complex organic compound with the molecular formula C13H16Cl4NO4P It is known for its unique structure, which includes a phosphonate group, a trichloromethyl group, and a chlorobenzoyl amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate typically involves multiple steps. One common method starts with the reaction of diethyl phosphite with trichloroacetaldehyde to form diethyl 2,2,2-trichloroethylphosphonate. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the trichloromethyl group or the chlorobenzoyl amide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.
作用機序
The mechanism by which diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate exerts its effects is not fully understood. its structure suggests that it can interact with various molecular targets, such as enzymes or receptors. The trichloromethyl group and the phosphonate moiety are likely involved in these interactions, potentially affecting biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate: This compound has a similar structure but with a vinyl group instead of a trichloromethyl group.
Diethyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate: Another related compound with a thiophene ring and carboxylate groups.
Uniqueness
Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate is unique due to its combination of a trichloromethyl group and a phosphonate moiety. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific research applications.
特性
分子式 |
C13H16Cl4NO4P |
|---|---|
分子量 |
423.0 g/mol |
IUPAC名 |
2-chloro-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)benzamide |
InChI |
InChI=1S/C13H16Cl4NO4P/c1-3-21-23(20,22-4-2)12(13(15,16)17)18-11(19)9-7-5-6-8-10(9)14/h5-8,12H,3-4H2,1-2H3,(H,18,19) |
InChIキー |
MXNZIWHLOZJVBM-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11987299.png)
![4,7,7-trimethyl-N-(4-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11987300.png)

![4-(naphthalen-1-ylmethyl)-N-[(1E)-1-(4-nitrophenyl)ethylidene]piperazin-1-amine](/img/structure/B11987325.png)
![(E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11987344.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11987350.png)



![methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987377.png)

